molecular formula C10H11Cl2NO B3075380 2-chloro-N-(3-chloro-4-methylphenyl)propanamide CAS No. 103038-68-2

2-chloro-N-(3-chloro-4-methylphenyl)propanamide

Cat. No. B3075380
CAS RN: 103038-68-2
M. Wt: 232.1 g/mol
InChI Key: FUXOKPDZWMHPMC-UHFFFAOYSA-N
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Description

“2-chloro-N-(3-chloro-4-methylphenyl)propanamide” is a chemical compound with the molecular weight of 232.11 . Its IUPAC name is 3-chloro-N-(3-chloro-4-methylphenyl)propanamide . It is stored at room temperature and appears as a solid .


Synthesis Analysis

A continuously operated single-stage mixed suspension−mixed product removal (MSMPR) crystallizer was developed for the continuous cooling crystallization of 2-chloro-N-(4-methylphenyl)propanamide (CNMP) in toluene from 25 to 0 °C . The conversion of the previous batch to a continuous process was key to developing a methodology linking the synthesis and purification unit operations of CNMP .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-(3-chloro-4-methylphenyl)propanamide” can be represented by the linear formula C10 H11 Cl2 N O .


Physical And Chemical Properties Analysis

“2-chloro-N-(3-chloro-4-methylphenyl)propanamide” is a solid at room temperature . It has a molecular weight of 232.11 .

Scientific Research Applications

Solubility and Crystallization Studies

  • The solubility of 2-chloro-N-(4-methylphenyl)propanamide in various solvent mixtures was determined using the polythermal method. This research is crucial for understanding the substance's dissolution properties and saturation temperature profile as a function of concentration (Pascual et al., 2017).

Synthesis and Antimicrobial Properties

  • Arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment, which include derivatives of 2-chloro-N-(3-chloro-4-methylphenyl)propanamide, were synthesized and evaluated for their antibacterial and antifungal activities (Baranovskyi et al., 2018).

Novel Impurities in Herbicides

  • Research on the synthesis of novel impurities of the herbicide Propisochlor, which includes 2-chloro-N-(3-chloro-4-methylphenyl)propanamide, has been conducted. This is important for understanding the chemical's structure and potential environmental impacts (Behera et al., 2022).

Pharmaceutical Process Development

  • A study focused on the continuous cooling crystallization of 2-chloro-N-(4-methylphenyl)propanamide, contributing to the development of continuous process trains for active pharmaceutical ingredients (Pascual et al., 2022).

Formation of Hybrid Residues in Soil

  • An unexpected hybrid residue was formed in soil when the herbicides propanil and N-(3-chloro-4-methylphenyl)-2-methyl-pentanamide were applied in combination. This finding is significant for environmental safety and herbicide usage (Bartha, 1969).

Synthesis and Antibacterial Activity of Derivatives

  • Synthesis of N-aryl-3-(indol-3-yl)propanamides and evaluation of their immunosuppressive activities, which includes compounds related to 2-chloro-N-(3-chloro-4-methylphenyl)propanamide, highlights their potential in pharmaceutical applications (Giraud et al., 2010).

Malaria Treatment Research

  • Research on substituted aminoacetamides as novel leads for malaria treatment, involving compounds related to 2-chloro-N-(3-chloro-4-methylphenyl)propanamide, is crucial for developing new antimalarial drugs (Norcross et al., 2019).

Future Directions

Continuous processing is becoming increasingly common in the pharmaceutical industry and offers numerous benefits for safety, productivity, and isolation in the synthesis of drug substances and active pharmaceutical ingredients (APIs) . The implementation of continuous processing methods is taking place in both academia and industry, giving safe access to “forbidden” (traditionally toxic or exothermic) chemistry, multiphasic synthesis, and real-time reaction interrogation and intervention through the application of online procession analytical tools . In this way, reaction pathways deemed too operationally difficult or dangerous in conventional batch equipment can be developed . A major focus of this research is the development of design and optimization strategies that deliver robust, tunable, and scalable API manufacturing processes, delivering specific API characteristics .

properties

IUPAC Name

2-chloro-N-(3-chloro-4-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c1-6-3-4-8(5-9(6)12)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXOKPDZWMHPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101243199
Record name 2-Chloro-N-(3-chloro-4-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101243199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3-chloro-4-methylphenyl)propanamide

CAS RN

103038-68-2
Record name 2-Chloro-N-(3-chloro-4-methylphenyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103038-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(3-chloro-4-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101243199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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